Baeocystin

Beschreibung

This compound is a natural product found in Psilocybe liniformans, Panaeolus cyanescens, and other organisms with data available.

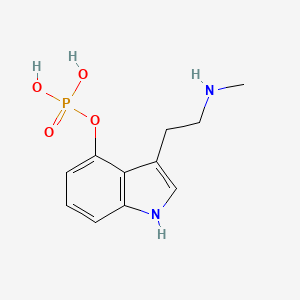

Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[2-(methylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O4P/c1-12-6-5-8-7-13-9-3-2-4-10(11(8)9)17-18(14,15)16/h2-4,7,12-13H,5-6H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPBXXCVZZZXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175693 | |

| Record name | Baeocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21420-58-6 | |

| Record name | Baeocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21420-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baeocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baeocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAEOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22KW205WF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Baeocystin: A Technical Guide to its Discovery, Isolation, and Analysis in Psilocybe Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of baeocystin, a naturally occurring tryptamine (B22526) alkaloid and analog of psilocybin found in various species of Psilocybe mushrooms. The document details the initial discovery and isolation of this compound, presenting both historical and contemporary experimental protocols for its extraction, purification, and quantification. Quantitative data on this compound concentrations across different Psilocybe species are summarized in tabular format for comparative analysis. Furthermore, the guide elucidates the metabolic pathway of this compound to its active form, norpsilocin, and illustrates the subsequent signaling cascade upon interaction with the 5-HT2A receptor. This document is intended to serve as a technical resource for researchers and professionals in the fields of mycology, pharmacology, and psychedelic drug development.

Introduction

This compound (4-phosphoryloxy-N-methyltryptamine or 4-PO-NMT) is a tryptamine alkaloid and a structural analog of psilocybin, first discovered in 1967 by Albert Leung and Ara Paul.[1] They successfully isolated this compound from saprophytic cultures of Psilocybe baeocystis, from which its name is derived.[1] Alongside this compound, they also identified northis compound, another psilocybin analog.[1] this compound is considered a minor alkaloid in most psilocybin-containing mushrooms, co-occurring with psilocybin, psilocin, and northis compound.[2]

Chemically, this compound is the N-demethylated derivative of psilocybin and exists as a zwitterion in its solid state.[3] It is found in a variety of Psilocybe species, including P. cubensis, P. semilanceata, P. cyanescens, and P. azurescens, as well as in other fungal genera such as Panaeolus and Copelandia.[2]

Pharmacologically, this compound is understood to be a prodrug of norpsilocin (4-hydroxy-N-methyltryptamine or 4-HO-NMT).[2] Upon ingestion, this compound is dephosphorylated to norpsilocin, which then acts as an agonist at serotonin (B10506) 5-HT2A receptors.[2] The psychoactive effects of this compound itself are a subject of ongoing research, with some early reports suggesting hallucinogenic properties, while more recent studies in animal models have not observed the head-twitch response typically associated with psychedelic compounds.[2]

This guide provides a detailed technical overview of the discovery, isolation, and analytical methodologies related to this compound, aimed at supporting further research and development in the field of psychedelic science.

Discovery and Initial Isolation (Leung and Paul, 1968)

The seminal work by Leung and Paul laid the foundation for our understanding of this compound. Their initial isolation from saprophytic cultures of Psilocybe baeocystis involved a multi-step process of extraction and chromatographic separation.

Experimental Protocol: Original Isolation of this compound

This protocol is based on the abstract and citations of the original 1968 publication by Leung and Paul.

Objective: To isolate and identify this compound from the mycelium of Psilocybe baeocystis.

Materials:

-

Freeze-dried mycelial tissue of Psilocybe baeocystis

-

Solvent for extraction (not specified in the abstract, but likely a polar solvent such as methanol (B129727) or ethanol)

-

Powdered cellulose (B213188) for column chromatography

-

Silicic acid for column chromatography

-

Butanol saturated with water (developing solvent)

-

Propanol-5% Ammonium (B1175870) Hydroxide (B78521) (5:2 v/v) (eluting solvent)

-

Methanol (for crystallization)

-

Chromatography columns

-

Fraction collector

-

Evaporator

-

Instrumentation for analysis: UV-Vis spectrophotometer, IR spectrophotometer, Mass spectrometer, Thin-Layer Chromatography (TLC) apparatus.

Procedure:

-

Extraction: The freeze-dried mycelial tissue of P. baeocystis was extracted with a suitable solvent. The resulting extract was then evaporated to dryness.

-

Initial Chromatographic Separation: The dried extract was subjected to column chromatography on powdered cellulose. The column was developed with butanol saturated with water.

-

Fraction Collection and Concentration: Fractions were collected, and those containing the compounds of interest (psilocybin and this compound) were identified, combined, and concentrated to dryness.

-

Crystallization: The residue was crystallized from hot methanol to yield a crystalline mixture of psilocybin and this compound.

-

Secondary Chromatographic Separation: The crystalline material was further purified by column chromatography on silicic acid. The column was eluted with a mixture of propanol (B110389) and 5% ammonium hydroxide (5:2 v/v) to separate psilocybin and this compound.

-

Final Crystallization: The separated this compound fraction was recrystallized from hot methanol to obtain the pure compound.

-

Analysis and Characterization: The isolated this compound was characterized using Thin-Layer Chromatography (TLC), color reactions, and instrumental analysis including UV-Vis spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure as the monomethyl analog of psilocybin.

Modern Extraction and Isolation Techniques

Since the initial discovery, various methods have been developed for the efficient extraction of this compound and other tryptamines from fungal material. These methods aim to improve yield, purity, and speed of extraction.

Solvent Extraction

Methanol and ethanol (B145695) remain common solvents for the extraction of psilocybin and its analogs due to their polarity. Acidified methanol can improve the solubility of these alkaloids.

Protocol: Methanolic Extraction

-

Sample Preparation: Dry the Psilocybe mushroom material (fruiting bodies or mycelium) at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the powdered mushroom material in methanol (e.g., 10 mL of solvent per 1 g of dried material) for a specified period (e.g., 12-24 hours) with occasional agitation.

-

Filtration: Separate the methanolic extract from the solid mushroom material by filtration (e.g., using Whatman No. 1 filter paper).

-

Concentration: Evaporate the methanol from the filtrate under reduced pressure to obtain a concentrated extract.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonication is a highly efficient method for extracting intracellular compounds from plant and fungal materials. The acoustic cavitation produced by ultrasound waves disrupts the cell walls, facilitating the release of alkaloids into the solvent.

Protocol: Ultrasonic-Assisted Extraction

-

Sample Preparation: Prepare the dried and powdered mushroom material as described in the solvent extraction protocol.

-

Extraction: Suspend the powdered material in a suitable solvent (e.g., methanol or ethanol) in a beaker. Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate for a defined period (e.g., 15-30 minutes) at a controlled temperature.

-

Separation and Concentration: Follow the filtration and concentration steps as outlined in the solvent extraction protocol.

Analytical Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mushroom extracts.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of tryptamines.

Protocol: TLC for this compound

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A common solvent system is n-butanol:acetic acid:water (12:3:5 v/v/v).

-

Sample Application: Dissolve the crude extract in a small amount of methanol and spot it onto the TLC plate alongside standards of this compound, psilocybin, and psilocin.

-

Development: Develop the plate in a sealed chromatography tank saturated with the mobile phase.

-

Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by spraying with a p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent), which produces characteristic colors with indole (B1671886) alkaloids.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantitative analysis of psilocybin and its analogs due to its high resolution and sensitivity.

Protocol: HPLC for this compound Quantification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength of approximately 220 nm or 280 nm is commonly used. Mass spectrometry (LC-MS) provides higher selectivity and sensitivity for identification and quantification.

-

Quantification: A calibration curve is generated using certified reference standards of this compound to determine the concentration in the mushroom extracts.

Quantitative Data of this compound in Psilocybe Species

The concentration of this compound can vary significantly between different species of Psilocybe and even between different samples of the same species due to genetic and environmental factors. The following tables summarize the reported quantitative data for this compound in various Psilocybe species.

| Psilocybe Species | This compound Content (% by dry weight) | Reference(s) |

| P. baeocystis | up to 0.10% | Beug & Bigwood (1981) |

| P. semilanceata | up to 0.34% | Gartz (1994) |

| P. cubensis | 0.0139% - 0.0881% | [4] |

| P. bohemica | 0.001% - 0.11% | |

| P. cyanescens | Detected | [1] |

| P. azurescens | Detected | [1] |

| P. tampanensis | Detected | - |

Note: "Detected" indicates that the presence of this compound has been confirmed, but specific quantitative data was not found in the reviewed literature. Further research is needed to establish precise concentration ranges for these species.

Signaling Pathway of Norpsilocin

This compound is dephosphorylated in the body to its active metabolite, norpsilocin. Norpsilocin exerts its effects primarily through its interaction with the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).

Norpsilocin Signaling Cascade Diagram

Caption: Norpsilocin signaling at the 5-HT2A receptor.

Description of the Signaling Pathway

-

Dephosphorylation of this compound: Following administration, this compound undergoes dephosphorylation, likely mediated by alkaline phosphatases, to form its active metabolite, norpsilocin.

-

5-HT2A Receptor Binding: Norpsilocin acts as an agonist at the 5-HT2A receptor, which is coupled to a Gq alpha subunit.

-

Gq Pathway Activation: Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses, including the modulation of gene expression and neuronal excitability, which are thought to contribute to the psychoactive effects of serotonergic psychedelics.

-

β-Arrestin Pathway: In addition to the Gq pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin. This can initiate a separate signaling cascade, including the activation of the ERK1/2 pathway, and is also involved in receptor desensitization and internalization.

Conclusion

This compound, since its discovery in the late 1960s, has remained a compound of interest within the family of psilocybin-related tryptamines. While present in smaller quantities than psilocybin in most Psilocybe species, its contribution to the overall pharmacological profile of these mushrooms warrants further investigation. This technical guide has provided a detailed overview of the historical and modern methodologies for the isolation and analysis of this compound, along with a compilation of available quantitative data. The elucidation of the signaling pathway of its active metabolite, norpsilocin, provides a framework for understanding its potential pharmacological effects. It is hoped that this comprehensive resource will facilitate future research into the therapeutic potential and nuanced pharmacology of this compound and other minor alkaloids present in psilocybin-containing fungi.

Experimental Workflows

General Workflow for this compound Isolation and Analysis

Caption: A generalized workflow for this compound isolation and analysis.

References

Baeocystin: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baeocystin, a naturally occurring tryptamine (B22526) alkaloid found in various species of psilocybin-containing mushrooms, has long been a subject of interest within the scientific community. As the N-demethylated analog of psilocybin, its chemical structure and potential psychoactive properties warrant detailed investigation. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, biosynthesis, and pharmacological profile. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a quantitative analysis of its receptor binding affinities. This document aims to serve as a core resource for researchers exploring the therapeutic potential and structure-activity relationships of psilocybin analogs.

Chemical Structure and Physicochemical Properties

This compound (4-phosphoryloxy-N-methyltryptamine) is a zwitterionic alkaloid with the chemical formula C₁₁H₁₅N₂O₄P.[1] It is structurally characterized by an indole (B1671886) core, a phosphoryloxy group at the 4-position, and a methylaminoethyl side chain at the 3-position. This structure makes it the N-demethylated derivative of psilocybin and the 4-phosphorylated precursor to norpsilocin.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₂O₄P | PubChem |

| Molar Mass | 270.225 g·mol⁻¹ | PubChem |

| Melting Point | 254-258 °C (decomposition) | ChemicalBook |

| Boiling Point (Predicted) | 538.2 ± 58.0 °C | ChemicalBook |

| Density (Predicted) | 1.447 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Slightly soluble in DMSO (with heating and sonication), slightly soluble in water. | ChemicalBook |

| CAS Number | 21420-58-6 | PubChem |

| PubChem CID | 161359 | PubChem |

Biosynthesis of this compound

This compound is an intermediate in the biosynthesis of psilocybin in fungi. The pathway begins with the amino acid L-tryptophan and involves a series of enzymatic reactions. While the complete pathway is still under investigation, a proposed sequence involves the decarboxylation, hydroxylation, phosphorylation, and subsequent N-methylation of tryptophan. This compound is formed through the mono-N-methylation of northis compound.

Pharmacology and Biological Activity

This compound is considered a prodrug of norpsilocin (4-hydroxy-N-methyltryptamine), meaning it is likely dephosphorylated in the body to its active metabolite.[1] Norpsilocin is a potent agonist at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelic compounds.[1]

Receptor Binding Affinity

The binding affinity of this compound and its related compounds to various serotonin (5-HT) receptors has been investigated through radioligand binding assays. The following table presents the equilibrium dissociation constants (Ki) in nanomolar (nM) for these compounds at human 5-HT receptors, as reported by Glatfelter et al. (2022). A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT₁A (Ki, nM) | 5-HT₁B (Ki, nM) | 5-HT₁D (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂B (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₇ₐ (Ki, nM) |

| This compound | >10,000 | 1,360 | 4,530 | >10,000 | 2,750 | >10,000 | 4,680 |

| Norpsilocin | 29 | 114 | 227 | 16 | 1.8 | 29 | 100 |

| Psilocybin | >10,000 | >10,000 | >10,000 | 4,650 | >10,000 | >10,000 | >10,000 |

| Psilocin | 167 | 223 | 215 | 30 | 0.9 | 22 | 31 |

Data sourced from Glatfelter et al., ACS Chemical Neuroscience, 2022.[1]

This compound itself displays weak affinity for the tested serotonin receptors.[1] However, its dephosphorylated metabolite, norpsilocin, exhibits high affinity for several 5-HT receptors, notably the 5-HT₂A and 5-HT₂B subtypes.[1]

In Vivo Studies and Psychoactivity

Despite the potent receptor activity of its metabolite, in vivo studies in rodents have shown that this compound does not produce psychedelic-like effects on its own. Specifically, it does not induce the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in humans.[1] This lack of in vivo activity is attributed to its limited ability to cross the blood-brain barrier. Anecdotal reports on the psychoactive effects of this compound in humans are contradictory and lack rigorous scientific validation.

Experimental Protocols

Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds to serotonin receptors, based on methodologies commonly employed in the field.

Methodology:

-

Membrane Preparation: Cells expressing the human serotonin receptor of interest are harvested and homogenized in an ice-cold buffer. The homogenate is subjected to differential centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Competitive Binding: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed to remove unbound radioligand, and the amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay

The HTR assay in mice is a standard behavioral model used to assess the in vivo 5-HT₂A receptor agonist activity of psychedelic compounds.

References

A Technical Guide to the Natural Occurrence of Baeocystin in Psychedelic Mushrooms

Executive Summary: Baeocystin (4-phosphoryloxy-N-methyltryptamine) is a naturally occurring tryptamine (B22526) alkaloid and a structural analog of psilocybin, found in a variety of psychoactive fungi.[1][2] First isolated from Psilocybe baeocystis, its presence has since been confirmed in numerous species across genera such as Psilocybe, Panaeolus, Conocybe, and Copelandia.[3][4][5] As a monomethyl analog of psilocybin, this compound is a key intermediate in the biosynthesis of the latter and may contribute to the overall pharmacological profile of these mushrooms.[1][6] This document provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, quantitative data from various fungal species, and detailed experimental protocols for its extraction and analysis, intended for researchers and drug development professionals.

Introduction

This compound is a phosphorylated tryptamine derivative, distinguished from psilocybin by the presence of a single methyl group on the amine, as opposed to two.[1] It is the N-demethylated derivative of psilocybin and the phosphorylated form of 4-hydroxy-N-methyltryptamine (norpsilocin).[2][7] While its own psychoactive properties in humans are not well-characterized and are subject to debate, its prevalence alongside psilocybin and psilocin makes it a compound of significant interest.[8][9] Understanding the distribution and concentration of this compound is crucial for a complete chemical characterization of psychedelic mushrooms and for evaluating the potential synergistic effects of the combined alkaloids present in these fungi.

Natural Occurrence

This compound was first identified in Psilocybe baeocystis in 1968.[1][2] Subsequent analytical studies have revealed its presence as a minor, but consistent, component in many species of psychoactive mushrooms. Its distribution is wide, spanning multiple genera known for producing psilocybin.

Fungal species reported to contain this compound include:

-

Psilocybe species: P. baeocystis, P. semilanceata, P. cubensis, P. cyanescens, P. azurescens, P. mexicana, P. tampanensis, and P. cyanopus.[4][5][9][10][11]

-

Panaeolus species: P. cinctulus (formerly P. subbalteatus) and P. renenosus.[4][11]

-

Conocybe species .[5]

-

Inocybe species: I. corydalina and I. aeruginascens.[11]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly between and within species, influenced by factors such as genetics, growth conditions, and sample age.[5] It is typically found in lower concentrations than psilocybin. The following table summarizes quantitative data from various studies.

| Fungal Species | This compound Concentration (mg/g dry weight) | Analytical Method | Reference(s) |

| Psilocybe baeocystis | up to 1.0 mg/g (0.10%) | HPLC, TLC | [3] |

| Psilocybe semilanceata | up to 3.4 mg/g (0.34%) | Not Specified | [9] |

| Panaeolus cinctulus | 0.118 - 1.525 mg/g | UHPLC-MS/MS | [11] |

| Psilocybe cyanopus | 0.821 - 1.360 mg/g | UHPLC-MS/MS | [11] |

| Inocybe corydalina | 0.499 - 0.975 mg/g | UHPLC-MS/MS | [11] |

| Inocybe aeruginascens | 0.038 - 0.039 mg/g | UHPLC-MS/MS | [11] |

| Various Psilocybe spp. | 0.01 - 1.1 mg/g (0.001% - 0.11%) | Various | [12] |

Biosynthesis of this compound

This compound is a key intermediate in the established biosynthetic pathway of psilocybin in Psilocybe species. The pathway begins with the amino acid L-tryptophan and involves a series of enzymatic reactions: decarboxylation, hydroxylation, phosphorylation, and sequential N-methylation.[6] The methyltransferase enzyme, PsiM, catalyzes the final two steps, first methylating northis compound (B1244615) to produce this compound, and then methylating this compound to produce psilocybin.[6] Interestingly, research on Inocybe corydalina suggests a convergent evolution of psilocybin production, with a branched pathway that also yields this compound as an end product, utilizing a different set of enzymes.[6][13]

Experimental Protocols for Analysis

Accurate quantification of this compound requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.[14][15][16]

Sample Preparation and Extraction

A generalized protocol for the extraction of tryptamines, including this compound, from fungal material is outlined below. This protocol is a synthesis of methodologies reported in the literature.[15][17][18]

-

Homogenization: Freeze-dry fresh mushroom samples to a constant weight. Grind the dried material into a fine, homogenous powder using a cryo-miller or a mortar and pestle.

-

Extraction:

-

Weigh approximately 50 mg of the dried mushroom powder into a centrifuge tube.

-

Add 3-5 mL of an acidic methanol (B129727) solvent (e.g., 5% acetic acid in methanol).[17] Methanol is a common choice due to its effectiveness in solubilizing tryptamines.[15]

-

Vortex the mixture vigorously for 30 minutes at room temperature.

-

Centrifuge the sample for 10 minutes at 4000 rpm to pellet the solid material.

-

Carefully transfer the supernatant to a clean collection tube.

-

To ensure complete extraction, repeat the process by adding another 2-3 mL of the extraction solvent to the pellet, vortexing, centrifuging, and combining the supernatants.[17][19]

-

-

Final Preparation:

-

Bring the final volume of the combined supernatants to a known volume (e.g., 10 mL) with purified water.

-

For LC-MS/MS analysis, a significant dilution (e.g., 100x to 1000x) with water or the mobile phase is often necessary to prevent signal suppression and detector saturation.[17]

-

Spike the final diluted sample with an appropriate internal standard (e.g., Psilocybin-D4) for accurate quantification.

-

Filter the sample through a 0.22 or 0.45 µm syringe filter before injection into the analytical instrument.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC):

-

Technique: Reversed-phase HPLC with a C18 column is commonly used.[18]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., water with 0.05 M heptanesulfonic acid, adjusted to pH 3.5) and an organic solvent like methanol or acetonitrile.[18]

-

Detection: A UV detector set at 254 nm or a Diode Array Detector (DAD) can be used for quantification by comparing peak areas to those of a certified this compound standard.[18][19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Technique: LC-MS/MS offers superior sensitivity and selectivity.[16][17] The chromatographic separation is similar to HPLC.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for this compound are monitored, providing highly specific and sensitive quantification.

Conclusion

This compound is an integral, albeit minor, component of the alkaloid profile of most psilocybin-containing mushrooms. Its role as a direct precursor to psilocybin solidifies its importance in the biochemistry of these fungi. While quantitative data show considerable variability, the development of sensitive analytical techniques like UHPLC-MS/MS allows for its precise measurement. For researchers in mycology, pharmacology, and drug development, a thorough understanding of this compound's occurrence and concentration is essential for complete species characterization, ensuring dose consistency in therapeutic preparations, and exploring the "entourage effect" that may arise from the interplay of multiple tryptamines. Further research is needed to fully elucidate the pharmacological activity of pure this compound and its contribution to the overall psychoactive experience of consuming these mushrooms.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound [medbox.iiab.me]

- 3. Psilocybe baeocystis - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound in psilocybe, conocybe and panaeolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Guide: Effects, Benefits, Risks, and Legality [acslab.com]

- 10. Psilocybe cubensis - Wikipedia [en.wikipedia.org]

- 11. Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. gentechscientific.com [gentechscientific.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. Comprehensive analysis of 42 psilocybin-producing fungal strains reveals metabolite diversity and species-specific clusters - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Baeocystin: A Technical Guide

Introduction

Baeocystin, or 4-phosphoryloxy-N-methyltryptamine, is a naturally occurring tryptamine (B22526) alkaloid found in various species of psilocybin-containing mushrooms.[1][2][3] As a structural analog of psilocybin, the N-demethylated derivative of this well-known psychedelic compound, this compound has garnered interest for its potential contribution to the overall pharmacological effects of these fungi.[4][5] This technical guide provides an in-depth overview of the current scientific understanding of this compound's pharmacological profile, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical data, focusing on its receptor binding affinity, functional activity, metabolism, and in vivo effects.

Receptor Binding Affinity

This compound itself displays a limited and variable affinity for serotonin (B10506) (5-HT) receptors.[1][6] Radioligand binding assays have shown that this compound interacts with a smaller subset of 5-HT receptors compared to its demethylated metabolite, norpsilocin, and other psilocybin analogs.[1][6] Notably, this compound shows little competition for binding at the 5-HT2A receptor, the primary target for classic psychedelics, at concentrations up to 5 μM.[1] Its binding profile is characterized by variable affinities for the 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2B, and 5-HT7a receptors.[1][6]

In contrast, its dephosphorylated metabolite, norpsilocin (4-hydroxy-N-methyltryptamine), is a potent agonist at several serotonin receptors, with a particularly high affinity for the 5-HT2A receptor.[7][8][9] Norpsilocin has demonstrated greater potency at the human 5-HT2A receptor than psilocin, the active metabolite of psilocybin.[10]

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7a |

| This compound | >10,000 | Variable | Variable | Variable | >5,000 | Variable | >10,000 | Variable |

| Norpsilocin | 25-50 | High | High | High | High | High | High | High |

| Psilocybin | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| Psilocin | 118-299 | <200 | <200 | <200 | Low nM | <200 | <200 | <200 |

Note: "High" indicates high affinity as reported in literature, with specific Ki values not always provided in the initial search results. "Variable" indicates that binding was detected but with inconsistent or less defined affinity values across studies. Data is compiled from multiple sources for comparison.[1][2][6][8]

Functional Activity

Functional assays reveal a significant discrepancy between the activity of this compound and its metabolite, norpsilocin. This compound itself is largely inactive as a 5-HT2A receptor agonist.[1] However, norpsilocin is a potent, and in some cases, full agonist at the 5-HT2A receptor.[9][10]

Table 2: Functional Activity at the 5-HT2A Receptor

| Compound | Assay Type | Potency (EC50) | Efficacy (Emax) |

| This compound | β-arrestin 2 Recruitment | Inactive | - |

| Norpsilocin | β-arrestin 2 Recruitment | 27 nM | - |

| Norpsilocin | Gq-mediated Calcium Flux | More potent than psilocin | 93% of serotonin |

| Psilocin | Gq-mediated Calcium Flux | Less potent than norpsilocin | 73% of serotonin |

Data compiled from available research.[1][2][10]

Metabolism and Pharmacokinetics

This compound is widely considered to be a prodrug that is dephosphorylated to its active metabolite, norpsilocin.[7][10] This conversion is thought to be carried out by alkaline phosphatases, similar to the conversion of psilocybin to psilocin.[11][12] In vitro studies have shown that this compound and psilocybin have nearly identical rates of dephosphorylation by alkaline phosphatase.[11] Furthermore, both are metabolized by monoamine oxidase (MAO).[11]

A critical aspect of this compound's pharmacological profile is its limited ability to cross the blood-brain barrier (BBB).[13] Pharmacokinetic studies in rats have demonstrated that both this compound and norpsilocin have very poor permeability across the BBB.[13] This is a key differentiator from psilocin, which is more lipophilic and readily enters the central nervous system.[14] The poor BBB penetration of this compound and its active metabolite likely accounts for its lack of psychedelic-like effects in animal models.[13]

In Vivo Effects

Consistent with its poor blood-brain barrier penetration, this compound does not produce psychedelic-like effects in vivo in animal models.[1][6] The most widely used behavioral proxy for psychedelic effects in rodents is the head-twitch response (HTR).[7] Studies have consistently shown that this compound fails to induce the HTR in mice, even at high doses, in stark contrast to psilocybin.[7][15][16]

Some anecdotal human reports suggest that this compound may have psychoactive effects, but these are not supported by controlled scientific studies.[7] In fact, one report from mycologist Paul Stamets indicated that 10 mg of pure this compound did not produce hallucinogenic effects.[7]

Experimental Protocols

Radioligand Binding Assays

These assays are conducted to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound and its analogs for various serotonin receptor subtypes.

-

Methodology:

-

Cell membranes expressing the human serotonin receptor of interest are prepared.

-

A specific radioligand (a radioactive molecule that binds to the receptor) is incubated with the cell membranes.

-

Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Key Reagents: [3H]WAY100635 (for 5-HT1A), [3H]ketanserin or [3H]M100907 (for 5-HT2A), various other specific radioligands for other 5-HT receptor subtypes.[1][6]

Head-Twitch Response (HTR) Assay

The HTR in rodents is a well-established behavioral model used to predict the hallucinogenic potential of substances in humans.[7]

-

Objective: To assess the in vivo psychedelic-like activity of this compound.

-

Methodology:

-

Male C57BL/6J mice are commonly used for this assay.[16]

-

Animals are administered the test compound (e.g., this compound) or a vehicle control, typically via subcutaneous or intraperitoneal injection.

-

Following administration, the mice are placed in an observation chamber.

-

The number of head twitches (rapid, rotational movements of the head) is counted by a trained observer, often blind to the treatment conditions, for a specified period (e.g., 30-60 minutes).

-

A dose-response curve is generated to determine the effective dose 50 (ED50), the dose that produces 50% of the maximal response.

-

-

Controls: A positive control, such as psilocybin or DOI, is used to validate the assay. A vehicle control (e.g., saline) is used as a negative control.[16]

Signaling Pathways

The primary signaling pathway of interest for psychedelic compounds is mediated by the 5-HT2A receptor, a Gq-protein coupled receptor. While this compound itself does not significantly activate this receptor, its metabolite norpsilocin does.

Conclusion

The current body of evidence indicates that this compound is a prodrug for norpsilocin, a potent 5-HT2A receptor agonist. However, both this compound and norpsilocin exhibit poor penetration of the blood-brain barrier. Consequently, this compound does not produce psychedelic-like effects in preclinical models. While norpsilocin is pharmacologically active at the 5-HT2A receptor in vitro, its inability to reach this target in the central nervous system in significant concentrations limits its potential for psychedelic activity when administered systemically as this compound.

Future research should focus on obtaining more detailed pharmacokinetic data in various species, including humans, to fully elucidate the disposition of this compound and norpsilocin. Additionally, exploring the potential for peripheral effects and investigating the "entourage effect" in the context of psilocybin-containing mushrooms may reveal other pharmacological roles for this compound. For drug development professionals, this compound itself is unlikely to be a primary candidate for psychedelic-assisted therapy due to its unfavorable pharmacokinetic profile. However, understanding its pharmacology is crucial for a comprehensive assessment of the constituents of psychoactive fungi.

References

- 1. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound [medbox.iiab.me]

- 4. This compound Guide: Effects, Benefits, Risks, and Legality [acslab.com]

- 5. The crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. psychedelicreview.com [psychedelicreview.com]

- 11. Pharmacological and behavioural effects of tryptamines present in psilocybin-containing mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Behavioural and pharmacological evaluation of the psilocybin analogue this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 15. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Historical Perspective on Baeocystin Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baeocystin, a naturally occurring tryptamine (B22526) alkaloid and analog of psilocybin, has remained a compound of interest in the field of psychedelic research for over half a century. First discovered in the mid-20th century, its unique chemical structure and potential psychoactive properties have prompted ongoing investigation. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, early characterization, synthesis, and the evolving understanding of its pharmacological activity. All quantitative data is presented in structured tables, and key experimental methodologies are described to provide a thorough resource for researchers.

Discovery and Early Characterization

This compound was first isolated from the mycelium of the mushroom Psilocybe baeocystis in 1968 by Leung and Paul.[1] This discovery marked a significant step in understanding the diverse alkaloid profile of psychedelic fungi beyond psilocybin and psilocin.

Isolation Protocol (Leung and Paul, 1968)

The initial isolation of this compound involved a multi-step extraction and chromatographic process. While the original publication provides the foundational methodology, the following is a generalized protocol representative of the techniques used during that era.

Experimental Protocol: Isolation of this compound

-

Extraction: Dried and powdered mycelium of P. baeocystis was extracted with methanol (B129727). This process was typically repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Solvent Partitioning: The crude methanol extract was then subjected to a series of solvent-solvent extractions to separate compounds based on their polarity. This would typically involve partitioning between an organic solvent (e.g., chloroform) and an aqueous phase at different pH levels to isolate the acidic and basic fractions containing the tryptamine alkaloids.

-

Column Chromatography: The semi-purified extract was further fractionated using column chromatography. While the original paper does not specify the exact stationary and mobile phases, a common practice at the time for separating indole (B1671886) alkaloids was using a silica (B1680970) gel or alumina (B75360) column with a gradient of solvents, such as chloroform (B151607) and methanol.

-

Preparative Paper and Thin-Layer Chromatography (TLC): The fractions obtained from column chromatography were then subjected to preparative paper chromatography or TLC for final purification.

Early Analytical Methods

The characterization of the newly isolated this compound relied on the analytical techniques available in the 1960s.

Experimental Protocol: Thin-Layer Chromatography (TLC) of Indole Alkaloids (circa 1960s)

-

Stationary Phase: Silica gel G plates were commonly used.

-

Mobile Phase: A solvent system of n-butanol, acetic acid, and water in a ratio of 2:1:1 (v/v/v) was a standard mobile phase for the separation of tryptamine derivatives.

-

Visualization: The separated spots on the TLC plates were visualized by spraying with a solution of p-dimethylaminobenzaldehyde in ethanol (B145695) and hydrochloric acid (Ehrlich's reagent), which produces a characteristic purple color with indole compounds.

Experimental Protocol: Spectroscopic Analysis (UV and IR)

-

Ultraviolet (UV) Spectroscopy: UV spectra were recorded in methanol. This compound exhibited absorption maxima characteristic of an indole nucleus, typically around 220, 278, and 290 nm.

-

Infrared (IR) Spectroscopy: IR spectra were obtained using the potassium bromide (KBr) pellet method. The spectra would have shown characteristic peaks for the indole N-H stretch, aromatic C-H stretching, and the phosphate (B84403) group vibrations.

Chemical Synthesis of this compound

The first chemical synthesis of this compound was reported by Troxler and colleagues in 1959, even before its natural discovery was published.[2] However, a more practical and scalable synthesis was developed more recently.

Early Synthetic Approach (Troxler et al., 1959)

Scalable Synthesis (Sherwood et al., 2020)

A modern and scalable synthesis of this compound was reported by Sherwood and colleagues in 2020, which has been crucial for enabling further pharmacological research.[1]

Experimental Protocol: Scalable Synthesis of this compound (Generalized from Sherwood et al., 2020)

The synthesis involves a multi-step process starting from 4-hydroxyindole. A key step is the phosphorylation of the 4-hydroxy group, followed by the introduction of the N-methylaminoethyl side chain at the 3-position of the indole ring. The specific reagents and reaction conditions are detailed in the 2020 publication in the Journal of Natural Products.[3]

Pharmacological Understanding

This compound is a prodrug of norpsilocin (4-hydroxy-N-methyltryptamine), meaning it is dephosphorylated in the body to its active metabolite.[2] Norpsilocin is a potent agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic drugs.

Receptor Binding Affinity

Recent studies have provided quantitative data on the binding affinities of this compound and norpsilocin at various serotonin receptors.

| Compound | Receptor | Ki (nM) |

| This compound | 5-HT1A | >10,000 |

| 5-HT1B | 1,260 | |

| 5-HT1D | 1,860 | |

| 5-HT2A | >10,000 | |

| 5-HT2B | 4,630 | |

| 5-HT2C | >10,000 | |

| Norpsilocin | 5-HT1A | 130 |

| 5-HT1B | 1,170 | |

| 5-HT1D | 230 | |

| 5-HT2A | 46 | |

| 5-HT2B | 4.3 | |

| 5-HT2C | 31 |

Data sourced from Glatfelter et al., 2022 (referenced as Sherwood et al. in some search results).

Experimental Protocol: Radioligand Binding Assay

These binding affinities are typically determined using radioligand binding assays. The general protocol involves:

-

Membrane Preparation: Membranes from cells expressing the specific serotonin receptor subtype are prepared.

-

Incubation: The membranes are incubated with a known radiolabeled ligand (a molecule that binds to the receptor and is radioactive) and varying concentrations of the test compound (this compound or norpsilocin).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.

Signaling Pathway

Norpsilocin, the active metabolite of this compound, acts as an agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

Caption: this compound metabolic activation and 5-HT2A receptor signaling.

Historical Perspectives and Future Directions

Early research on this compound was limited by the available analytical and synthetic techniques. The development of modern chromatographic and spectroscopic methods, along with scalable synthetic routes, has opened new avenues for a more thorough investigation of this intriguing molecule. While early anecdotal reports suggested psychoactivity, recent preclinical studies in rodents have not shown hallucinogen-like effects (head-twitch response) for this compound or norpsilocin.[2] This discrepancy highlights the need for further research to fully understand the pharmacological profile of this compound and its potential contribution to the overall effects of psychedelic mushrooms. Future research will likely focus on elucidating the complete pharmacokinetic and pharmacodynamic profile of this compound in humans, its potential synergistic effects with other tryptamines, and its therapeutic potential.

Conclusion

From its initial discovery and characterization using classical analytical techniques to its recent synthesis and detailed pharmacological evaluation, the study of this compound has mirrored the advancements in psychedelic science. This technical guide provides a historical framework and detailed methodologies to support ongoing and future research into this unique tryptamine alkaloid. The structured data and experimental protocols presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to unraveling the complexities of psychedelic compounds and their potential applications.

References

- 1. The crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Entourage Effect in Psilocybin Mushrooms: A Technical Analysis of Baeocystin's Role

For Immediate Release

A deep dive into the pharmacology of baeocystin challenges its direct psychedelic activity while suggesting a modulatory role in the "entourage effect" of psilocybin mushrooms. This technical guide synthesizes current research for scientists and drug development professionals, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to elucidate the nuanced contribution of this lesser-known tryptamine (B22526).

The prevailing hypothesis that minor alkaloids in psilocybin mushrooms synergistically interact to create a unique psychedelic experience—the "entourage effect"—is a subject of intense scientific scrutiny.[1][2][3] Central to this discussion is this compound (4-phosphoryloxy-N-methyltryptamine), an N-demethylated analog of psilocybin.[4][5][6] While anecdotal reports and early speculation have suggested this compound possesses its own psychoactive properties, recent, more rigorous pharmacological studies are painting a more complex picture. This guide provides an in-depth analysis of the current understanding of this compound's pharmacology and its potential role within the entourage effect.

Executive Summary

This compound is a naturally occurring tryptamine in many species of psychoactive mushrooms.[4][5] Structurally similar to psilocybin, it is considered a prodrug to norpsilocin (4-hydroxy-N-methyltryptamine), much like psilocybin is a prodrug to the primary psychedelic compound, psilocin.[4][7] However, comprehensive preclinical studies reveal that this compound itself shows minimal binding to the key serotonin (B10506) 5-HT2A receptor and does not induce the head-twitch response (HTR) in rodents, a reliable behavioral proxy for psychedelic effects in humans.[4][8][9] Its metabolite, norpsilocin, is a potent 5-HT2A agonist in vitro but also fails to produce psychedelic-like effects in vivo, a finding attributed to its limited ability to cross the blood-brain barrier.[7][10][11][12] Despite its apparent lack of direct psychedelic activity, this compound and norpsilocin interact with a range of other serotonin receptors, suggesting a potential modulatory function that could subtly alter the qualitative effects of psilocybin and psilocin.

Comparative Pharmacology of this compound and Related Tryptamines

The primary mechanism for psilocybin's psychedelic effects is the agonist activity of its metabolite, psilocin, at the serotonin 2A (5-HT2A) receptor.[8][9][13] To understand this compound's potential contribution, its pharmacological profile must be compared with that of psilocybin, psilocin, and its own active metabolite, norpsilocin.

Receptor Binding Affinities

Recent studies have systematically characterized the binding affinities of these compounds across various serotonin receptors. The data reveals that while norpsilocin is a potent 5-HT2A agonist, its parent compound, this compound, has a significantly weaker affinity for this key psychedelic target. Both compounds, however, interact with other serotonin receptor subtypes.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |

| Psilocybin | >10,000 | 4,610 | 4,210 | >10,000 | 4.6 | 2,210 | 90.9 |

| Psilocin | 170 | 150 | 220 | 40 | 1.3 | 23 | 29 |

| This compound | >10,000 | 370 | 4,370 | >5,000 | 1,480 | >10,000 | 3,310 |

| Norpsilocin | 2,750 | 70 | 110 | 20 | 110 | 160 | 430 |

Data synthesized from Sherwood et al. (2022). Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.

In Vivo Psychedelic Activity

The head-twitch response (HTR) in mice is a well-established behavioral model predictive of hallucinogenic potential in humans.[4] Studies show that while psilocybin and psilocin potently induce HTR, this compound and norpsilocin do not, even at high doses.[4][7][8]

Table 2: In Vivo Head-Twitch Response (HTR) in Mice

| Compound | ED50 (mg/kg) | Maximum Effect (Emax) | Psychedelic-like Activity |

| Psilocybin | 0.29 | 24 HTR events | Yes |

| Psilocin | 0.11 | 23 HTR events | Yes |

| This compound | Inactive | Not Applicable | No |

| Norpsilocin | Inactive | Not Applicable | No |

Data from Sherwood et al. (2022) and Glatfelter et al. (2024). ED50 is the dose required to produce 50% of the maximal effect.[11][12][14]

Metabolic Pathway and Bioavailability

The prevailing understanding is that 4-phosphoryloxy tryptamines like psilocybin and this compound are dephosphorylated in the body to their corresponding 4-hydroxy metabolites, psilocin and norpsilocin, respectively.[4][7]

Caption: Metabolic dephosphorylation of this compound and psilocybin.

A critical factor limiting the psychedelic-like activity of this compound's metabolite, norpsilocin, appears to be its poor permeability across the blood-brain barrier (BBB).[10] A 2025 study demonstrated that both this compound and norpsilocin have a very limited ability to cross the BBB in rats, which likely accounts for their lack of central psychedelic effects.[4][10]

The "Entourage" Hypothesis Revisited

Given the lack of direct psychedelic activity, this compound's role in the entourage effect, if any, is likely indirect and modulatory. The term, borrowed from cannabis research, posits that the synergistic interplay of multiple compounds enhances or modifies the overall pharmacological effect.[1][3] In the context of psilocybin mushrooms, this could manifest as alterations in the quality, intensity, or duration of the psychedelic experience.

This compound and norpsilocin's affinity for other serotonin receptors, such as 5-HT1B and 5-HT7, could be a potential mechanism for such modulation (see Table 1).[8][9] Activation of these other receptors could influence downstream signaling cascades or modulate the release of other neurotransmitters, thereby subtly shaping the subjective effects initiated by psilocin's primary action at the 5-HT2A receptor.

Caption: Hypothesized modulation of psilocin's effects by norpsilocin.

Experimental Protocols

The quantitative data presented in this guide are derived from specific, replicable experimental methodologies. Below are summaries of the key protocols employed in the cited research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific neurotransmitter receptors.

Methodology:

-

Preparation of Membranes: Cell membranes from HEK or CHO cells stably expressing the human serotonin receptor subtype of interest are prepared.

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Mouse Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo psychedelic-like activity of a compound.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Compound Administration: Test compounds are administered, usually via subcutaneous or intraperitoneal injection.

-

Observation: Following administration, mice are placed in an observation chamber. The number of head twitches (rapid, involuntary side-to-side head movements) is counted for a specified period (e.g., 30-60 minutes).

-

Data Analysis: Dose-response curves are generated by plotting the number of head twitches against the administered dose. The ED50 value, representing the dose that produces 50% of the maximal response, is calculated.

Caption: Workflow for in vitro and in vivo analysis of tryptamines.

Conclusions and Future Directions

The current body of evidence indicates that this compound is not a primary psychedelic compound in the same vein as psilocybin. Its prodrug nature and the subsequent poor BBB penetration of its active metabolite, norpsilocin, preclude it from inducing significant central 5-HT2A-mediated psychedelic effects on its own.

However, the dismissal of this compound as an inert component would be premature. Its interaction with other serotonin receptors opens a plausible, albeit unproven, avenue for it to act as a modulator within the complex chemical matrix of psilocybin mushrooms. This potential modulatory role could contribute to the qualitative differences in psychedelic experiences reported between the use of pure, synthetic psilocybin and whole mushroom preparations.

Future research should focus on:

-

Co-administration Studies: Investigating the behavioral and neurochemical effects of administering psilocin in combination with norpsilocin in animal models.

-

Human Clinical Trials: Carefully designed studies comparing the subjective effects of synthetic psilocybin with well-characterized mushroom extracts containing known quantities of this compound and other minor alkaloids.

-

Advanced Pharmacokinetic Modeling: Developing more sophisticated models to understand the transport dynamics of norpsilocin and other minor alkaloids across the blood-brain barrier.

For drug development professionals, a nuanced understanding of these minor alkaloids is critical. While they may not be the primary drivers of the therapeutic psychedelic effect, they could represent a novel avenue for fine-tuning the therapeutic experience, potentially mitigating adverse effects or enhancing desired psychological outcomes. The "entourage effect" remains a compelling hypothesis, and compounds like this compound are key to unlocking its full scientific and therapeutic potential.

References

- 1. The Entourage Effect [filament.health]

- 2. Psilocybin mushroom - Wikipedia [en.wikipedia.org]

- 3. mysupplyco.com [mysupplyco.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Norpsilocin - Wikipedia [en.wikipedia.org]

- 8. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Behavioural and pharmacological evaluation of the psilocybin analogue this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Psychedelic-like Activity of Norpsilocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Psilocin - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

The Tryptamine Analogs: A Technical Whitepaper on the Interplay of Baeocystin and Psilocybin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of baeocystin, a naturally occurring tryptamine (B22526) analog of psilocybin, and its relationship to other psychoactive tryptamines. Found in various species of psychedelic mushrooms, this compound's distinct chemical structure and pharmacological profile warrant detailed investigation for its potential contribution to the overall effects of these fungi and as a standalone compound of interest. This document synthesizes current research on the biosynthesis, metabolism, receptor pharmacology, and in vivo effects of this compound, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating critical pathways through diagrammatic representations. This in-depth exploration aims to equip researchers and drug development professionals with a thorough understanding of this compound's role within the complex tryptamine landscape.

Introduction: The Chemical Relationship

This compound (4-phosphoryloxy-N-methyltryptamine or 4-PO-NMT) is a structural analog of psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine or 4-PO-DMT).[1] The primary chemical distinction is the presence of a single methyl group on the terminal amine of this compound, whereas psilocybin possesses two.[2] This seemingly minor difference in methylation significantly influences the compound's pharmacological properties. This compound is found alongside psilocybin, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT), and other minor tryptamines in various species of psychoactive mushrooms, including Psilocybe cubensis, Psilocybe semilanceata, and Panaeolus cyanescens.[1][2]

Like psilocybin, this compound is considered a prodrug. Through the action of alkaline phosphatase, it is dephosphorylated in the body to its active metabolite, norpsilocin (4-hydroxy-N-methyltryptamine or 4-HO-NMT).[1][3][4] This metabolic conversion is analogous to the dephosphorylation of psilocybin to the primary psychoactive compound, psilocin.[5][6]

Biosynthesis: A Shared Pathway

This compound and psilocybin originate from the same biosynthetic pathway, commencing with the amino acid L-tryptophan.[7][8] A series of enzymatic reactions, catalyzed by enzymes encoded by the psi gene cluster, leads to the production of these tryptamines. The key intermediate in this pathway is northis compound (B1244615) (4-phosphoryloxytryptamine).[7][8] The methyltransferase enzyme, PsiM, is responsible for the sequential methylation of northis compound's terminal amine.[7][9] A single methylation event produces this compound, and a subsequent methylation yields psilocybin.[7][8]

Pharmacodynamics: Receptor Binding Affinities

The interaction of these tryptamines with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is central to their pharmacological effects. The primary target for classic psychedelics is the 5-HT2A receptor.[5][6] Quantitative data from radioligand binding assays reveal significant differences in the receptor affinity profiles of this compound, psilocybin, and their active metabolites.

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) |

| Psilocybin | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 4,600 |

| Psilocin | 170 | 160 | 46 | 13 | 4.6 | 22 | 3.3 |

| This compound | >10,000 | 370 | 4,200 | >10,000 | 2,000 | >10,000 | 4,800 |

| Norpsilocin | 1,100 | 1,200 | 2,800 | 27 | 110 | 1,000 | 1,400 |

Data compiled from Glatfelter et al. (2022).

As the data indicates, psilocybin itself has a very low affinity for the tested receptors, confirming its role as a prodrug. Its active metabolite, psilocin, demonstrates high affinity, particularly for the 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This compound exhibits a markedly different and generally weaker binding profile compared to psilocin, with its most notable affinity for the 5-HT1B receptor.[5][10] Norpsilocin, the active metabolite of this compound, shows a higher affinity for the 5-HT2A receptor than its parent compound but is still less potent than psilocin.[4]

In Vivo Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[1] Studies have consistently shown that psilocybin and psilocin induce a dose-dependent HTR in mice.[6] In stark contrast, this compound does not elicit the HTR, even at high doses.[1] This suggests that this compound, on its own, is unlikely to produce classic psychedelic effects. Some research indicates that while norpsilocin is a potent 5-HT2A receptor agonist, both this compound and norpsilocin have very limited ability to cross the blood-brain barrier, which may explain the lack of HTR induction.[1] However, some studies suggest that northis compound, a related compound, may have antidepressant-like effects without inducing hallucinations.[3][11]

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like psilocin initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream effectors such as extracellular signal-regulated kinases (ERK).

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of tryptamines for specific serotonin receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the target human 5-HT receptor subtype or from rodent brain tissue are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., psilocin, this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo psychedelic-like activity of tryptamines in a rodent model.

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Drug Administration: Test compounds (e.g., psilocybin, this compound) are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Observation Period: Mice are placed in individual observation chambers, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes) following drug administration.

-

Data Recording: Head twitches can be scored manually by a trained observer or automatically using a magnetometer system.

-

Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Enzymatic Synthesis of this compound and Psilocybin

Objective: To produce this compound and psilocybin in vitro using the biosynthetic enzymes.

Methodology:

-

Enzyme Expression and Purification: The genes encoding PsiD, PsiK, and PsiM are cloned and expressed in a suitable host (e.g., E. coli). The enzymes are then purified.

-

Reaction Mixture: A reaction buffer containing the substrate (e.g., northis compound for the synthesis of this compound and psilocybin), ATP, S-adenosyl methionine (SAM), and the purified PsiM enzyme is prepared.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Reaction Quenching: The reaction is stopped, for example, by adding a solvent like methanol (B129727).

-

Analysis: The products (this compound and psilocybin) are analyzed and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodologies

The accurate quantification of this compound, psilocybin, and other tryptamines in biological matrices and fungal material is crucial for research and quality control.

Sample Preparation from Mushroom Material

-

Drying: Mushroom fruiting bodies are typically freeze-dried or air-dried.

-

Homogenization: The dried material is ground into a fine powder.

-

Extraction: A specific weight of the powder is extracted with a solvent, commonly methanol or a methanol/acetic acid mixture, often using sonication or vortexing to enhance extraction efficiency.[12]

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered to remove any remaining particulates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of tryptamines.

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate the different tryptamines based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol or acetonitrile) is employed.

-

Mass Spectrometric Detection: A mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer, is used for detection. Specific parent and fragment ion transitions are monitored for each analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

This compound's relationship to psilocybin is multifaceted, encompassing a shared biosynthetic origin and a similar prodrug-to-active-metabolite conversion. However, their distinct pharmacological profiles, particularly their receptor binding affinities and in vivo effects, highlight the significant impact of a single methyl group on the tryptamine scaffold. The lack of HTR induction by this compound suggests it is not a classic psychedelic on its own, though its presence in psychedelic mushrooms may contribute to the overall pharmacological and experiential effects, a phenomenon often referred to as the "entourage effect." Further research is warranted to fully elucidate the potential synergistic or modulatory roles of this compound and other minor tryptamines in the context of psilocybin-containing fungi. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this intriguing class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Head-twitch response - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzymatic Synthesis of Psilocybin. | Semantic Scholar [semanticscholar.org]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Route toward 6-Methylated this compound and Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Examination of Baeocystin's Psychoactive Potential in Humans

Abstract: Baeocystin (4-phosphoryloxy-N-methyltryptamine), a structural analog of psilocybin, is a naturally occurring tryptamine (B22526) found in various species of psychoactive mushrooms.[1][2] For decades, its contribution to the overall psychedelic experience has been a subject of speculation, with early anecdotal reports suggesting psychoactivity comparable to psilocybin, while more recent preclinical data challenge this notion. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its pharmacology, evidence from preclinical models, and the limited human data available. We synthesize quantitative receptor binding data and results from in vivo behavioral assays into a consolidated resource for researchers, scientists, and drug development professionals. This document aims to clarify the current understanding of this compound's psychoactive potential by examining the critical disconnect between its in vitro receptor profile and its in vivo central nervous system activity, largely attributable to its limited ability to cross the blood-brain barrier.

Introduction